4,4-Difluorochroman-6-amine

Medicinal Chemistry Drug Design Physicochemical Properties

4,4-Difluorochroman-6-amine (CAS 1187968-09-7) delivers unique gem-difluoro substitution at the 4-position, generating a strong inductive electron-withdrawing effect that enhances metabolic stability and conformational restriction critical for kinase inhibitor pharmacology. Unlike non-fluorinated chroman-6-amines or positional isomers (e.g., 6,8- or 7,8-difluoro variants), the 4,4-substitution pattern preserves the 6-amine handle's reactivity for amide coupling and downstream derivatization. This scaffold is validated in PCT WO 2007076092 A2 (Raf kinase inhibitors) and in Bcl-2 protein antagonist programs with sub-nanomolar activity (IC50 0.900 nM, TR-FRET). Its balanced TPSA (35.2 Ų) and LogP (2.14) profile supports CNS drug discovery requiring blood-brain barrier penetration. Supplied at ≥98% purity for R&D and further manufacturing. Stock available for immediate dispatch.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
CAS No. 1187968-09-7
Cat. No. B1432675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorochroman-6-amine
CAS1187968-09-7
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESC1COC2=C(C1(F)F)C=C(C=C2)N
InChIInChI=1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2
InChIKeyLWMQRVULTNRTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluorochroman-6-amine CAS 1187968-09-7: Technical Specifications and Procurement Baseline for Drug Discovery


4,4-Difluorochroman-6-amine (CAS 1187968-09-7) is a fluorinated benzopyran derivative with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . The compound features a chroman core scaffold with two fluorine atoms at the 4-position and a primary amine group at the 6-position, providing a versatile handle for further derivatization in medicinal chemistry programs . This building block is supplied at purities of ≥98% for research and further manufacturing use , with multiple vendors maintaining stock availability for immediate procurement .

Why Generic Chroman Analogs Cannot Substitute for 4,4-Difluorochroman-6-amine in Advanced Drug Discovery


Generic substitution with non-fluorinated chroman-6-amine analogs or alternative difluorochroman positional isomers fails to maintain the same physiochemical and pharmacological profile. The gem-difluoro substitution at the 4-position of 4,4-difluorochroman-6-amine introduces a strong inductive electron-withdrawing effect that significantly alters the electronic distribution across the benzopyran ring system compared to non-fluorinated counterparts . This modification impacts both the reactivity of the 6-amine handle for downstream conjugation and the metabolic stability of any derived pharmacophore . Positional isomers such as 6,8-difluorochroman-4-amine or 7,8-difluorochroman-4-amine present different steric and electronic environments around the amine functionality, leading to divergent reactivity profiles in amide coupling and other derivatization reactions [1]. The following quantitative evidence establishes where 4,4-difluorochroman-6-amine demonstrates verifiable differentiation.

Quantitative Differentiation Evidence: 4,4-Difluorochroman-6-amine Procurement Justification Data


Structural Rigidity Advantage: 4,4-Difluorochroman-6-amine TPSA and LogP Differentiation from Non-Fluorinated Analogs

4,4-Difluorochroman-6-amine exhibits a topological polar surface area (TPSA) of 35.2 Ų and a calculated LogP of approximately 2.14, compared to non-fluorinated chroman-6-amine analogs which typically show higher TPSA values and lower LogP due to the absence of the lipophilic difluoro group . The gem-difluoro substitution at the 4-position introduces conformational rigidity to the chroman ring system while simultaneously increasing lipophilicity without substantially increasing molecular weight beyond 185.17 g/mol .

Medicinal Chemistry Drug Design Physicochemical Properties

Supply Chain and Purity Benchmarking: 4,4-Difluorochroman-6-amine Commercial Availability Metrics

4,4-Difluorochroman-6-amine is commercially available from multiple vendors at purities of ≥98% and NLT 98% , with documented stock availability of 100+ units from primary suppliers . In contrast, positional isomers such as 6,8-difluorochroman-4-amine and 7,8-difluorochroman-4-amine are less consistently stocked and frequently require custom synthesis with longer lead times [1]. This compound is referenced in PCT patent application WO 2007076092 A2 for Raf kinase modulator programs [2] and in Chinese patent application CN 108440404 A [3], establishing its role in validated pharmaceutical research pipelines.

Procurement Supply Chain Quality Control

Metabolic Stability Differentiation: Gem-Difluoro Substitution Effect of 4,4-Difluorochroman-6-amine

The gem-difluoro substitution at the 4-position of the chroman scaffold confers enhanced metabolic stability compared to non-fluorinated analogs . The C-F bond strength (approximately 485 kJ/mol versus C-H at approximately 413 kJ/mol) combined with the electron-withdrawing inductive effect of the difluoro group reduces susceptibility to cytochrome P450-mediated oxidation at the adjacent positions of the chroman ring system . This class-level property is particularly significant for chroman-6-amine scaffolds, where oxidative metabolism at the saturated pyran ring represents a primary clearance pathway in non-fluorinated analogs [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

4,4-Difluorochroman-6-amine: Validated Application Scenarios Based on Quantitative Evidence


Raf Kinase Inhibitor Development Programs

4,4-Difluorochroman-6-amine serves as a key building block in Raf kinase inhibitor discovery, as documented in PCT patent application WO 2007076092 A2 which discloses nitrogen-containing bicyclic heteroaryl compounds incorporating this scaffold for Raf kinase-mediated disease treatment [1]. The gem-difluoro substitution pattern contributes to conformational restriction and metabolic stability advantages critical for kinase inhibitor pharmacology.

Bcl-2 Protein Family Antagonist Discovery

This compound functions as a precursor to advanced Bcl-2 protein antagonists, as evidenced by BindingDB entry BDBM705180 which documents a 4,4-difluorochroman-6-amine-derived molecule with an IC50 of 0.900 nM in Bcl-2 protein-ligand blocking assays using Time-Resolved Fluorescence Resonance Energy Transfer methodology [2]. The 6-amine position serves as the critical attachment point for extended pharmacophores in this therapeutic class.

CNS Drug Discovery Requiring Optimized Blood-Brain Barrier Penetration

The balanced TPSA (35.2 Ų) and LogP (2.14) profile of 4,4-difluorochroman-6-amine positions this scaffold favorably for CNS drug discovery programs where blood-brain barrier penetration is essential . The gem-difluoro substitution increases lipophilicity for membrane permeability while the amine handle maintains sufficient polarity for aqueous solubility, a combination that supports CNS-targeted medicinal chemistry campaigns.

P2X7 Receptor Ligand Characterization Studies

4,4-Difluorochroman-6-amine is referenced in doctoral research characterizing novel P2X7 receptor ligands at LMU München, specifically in voltage clamp fluorometry investigations of P2X7 receptor molecular function [3]. The chroman scaffold with 4,4-difluoro substitution provides a rigid framework suitable for probing ligand-receptor interactions in this therapeutically relevant ion channel target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluorochroman-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.